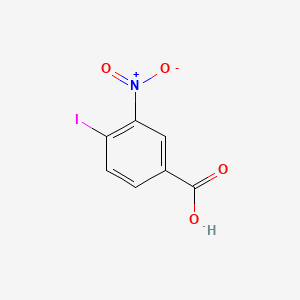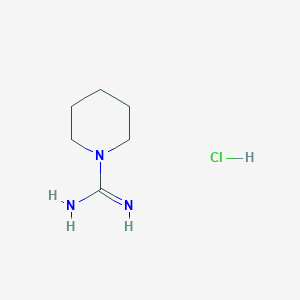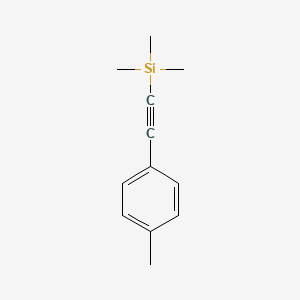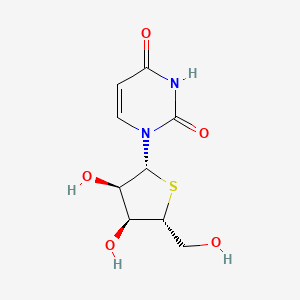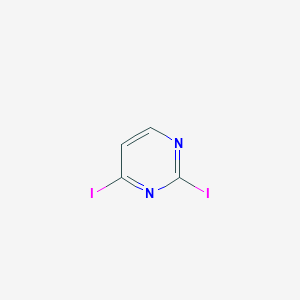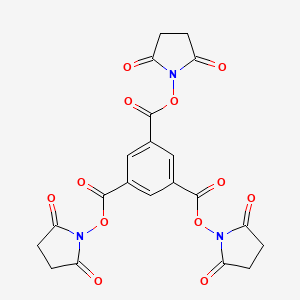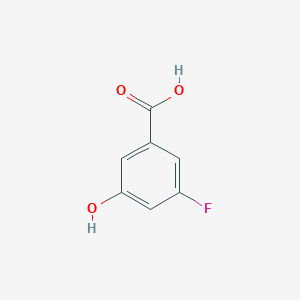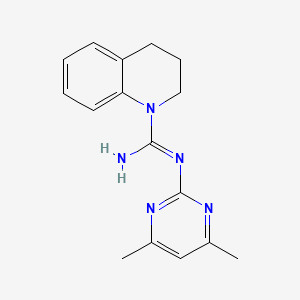
N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide, also known as 4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide, is a synthetic compound that has been widely studied and used in scientific research. It is a versatile compound that has been used to investigate a wide range of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Pharmacological Exploration of Isoquinoline Derivatives
Isoquinoline derivatives have been extensively studied for their pharmacological importance, with research indicating their potential in addressing central nervous system disorders, among other therapeutic areas. Danao et al. (2021) highlight the chemical properties and biological activities of isoquinoline and its synthetic derivatives, underscoring their application in developing novel therapeutic agents for a range of diseases, including antimicrobial, antitumor, anti-inflammatory, and neuroprotective effects (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).
Antimicrobial and Antitumor Applications
Research on N-oxides and other nitrogen-containing heterocycles, like those structurally related to the queried compound, has demonstrated significant antimicrobial and antitumor activities. Dembitsky, Gloriozova, and Poroikov (2015) review the biological activities of isoquinoline N-oxides isolated from plants, revealing their confirmed antimicrobial and antitumor activities and suggesting their potential as leads for drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).
Application in Organic Light-Emitting Diodes (OLEDs)
The rapid development of organic optoelectronics has seen the exploration of various organic compounds, including isoquinoline derivatives, for their application in OLED devices. Squeo and Pasini (2020) provide an overview of BODIPY-based organic semiconductors, highlighting the structural design and synthesis of these materials for use in OLEDs, indicating the versatility of isoquinoline derivatives in electronic applications (Squeo & Pasini, 2020).
Exploration in Antimalarial Therapeutics
Chloroquine and its derivatives have been extensively studied for their antimalarial effects. Njaria, Okombo, Njuguna, and Chibale (2015) review the chemical structures, biological evaluation, and potential therapeutic applications of chloroquine (CQ) and its derivatives, illustrating the ongoing research efforts to repurpose or reposition these compounds for various infectious and noninfectious diseases, showcasing the adaptability of these compounds in medicinal chemistry (Njaria, Okombo, Njuguna, & Chibale, 2015).
Significance in Drug Discovery
Gupta, Luxami, and Paul (2021) discuss the significance of 8-hydroxyquinolines in drug discovery, emphasizing their potential in synthesizing novel agents for various therapeutic targets. Their review covers recent literature on 8-hydroxyquinoline derivatives, showcasing their broad spectrum of biological activities and their role in developing treatments for proliferative, microbial, fungal, and viral diseases, as well as neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).
Propiedades
IUPAC Name |
N'-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydro-2H-quinoline-1-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-11-10-12(2)19-16(18-11)20-15(17)21-9-5-7-13-6-3-4-8-14(13)21/h3-4,6,8,10H,5,7,9H2,1-2H3,(H2,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZSHWPKXOJSKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCCC3=CC=CC=C32)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/N2CCCC3=CC=CC=C32)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

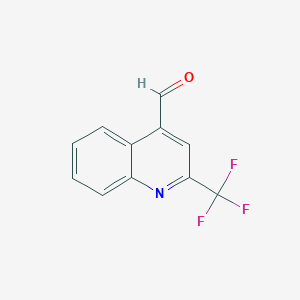
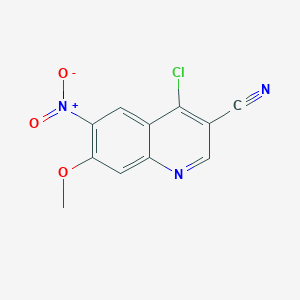
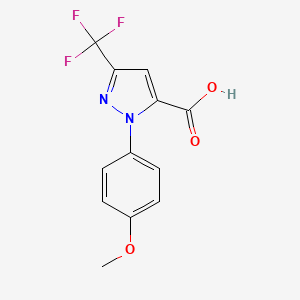
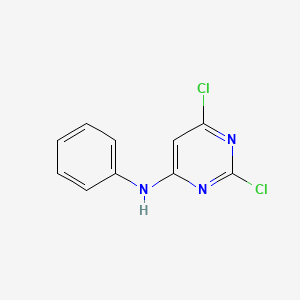
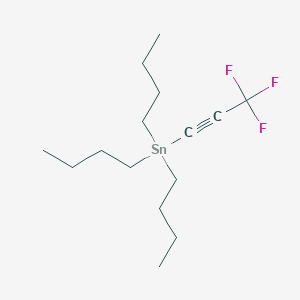
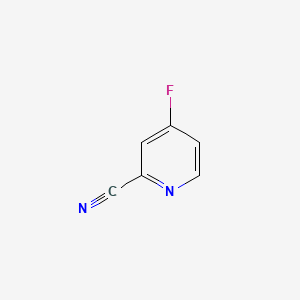
![2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine](/img/structure/B1310654.png)
